molecular formula C20H20N4O6S3 B3259186 4-(4-morpholinylsulfonyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide CAS No. 314247-88-6

4-(4-morpholinylsulfonyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

Cat. No.: B3259186
CAS No.: 314247-88-6
M. Wt: 508.6 g/mol
InChI Key: WUDWHMYRTPEBLR-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 4-morpholinylsulfonyl group at the para position and a 1,3-thiazol-2-ylamino sulfonylphenyl group on the amide nitrogen. The molecular formula is C₂₀H₂₁N₅O₆S₃, with a calculated molecular weight of 523.08 g/mol (derived from structural analysis). Synthesis likely involves sulfonylation and coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6S3/c25-19(15-1-5-18(6-2-15)33(28,29)24-10-12-30-13-11-24)22-16-3-7-17(8-4-16)32(26,27)23-20-21-9-14-31-20/h1-9,14H,10-13H2,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDWHMYRTPEBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-morpholinylsulfonyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide , also known by its CAS number 620577-94-8 , belongs to a class of sulfonamide derivatives that exhibit significant biological activity. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Molecular Formula and Weight

  • Molecular Formula : C18H17N3O4S3
  • Molecular Weight : 435.54 g/mol

Structural Features

The compound contains:

  • A morpholine ring, which is known for enhancing solubility and bioavailability.
  • A thiazole ring that contributes to its biological activity.
  • Sulfonamide functional groups, which are often associated with antimicrobial properties.

Antifungal Activity

Recent studies have demonstrated that thiazole derivatives exhibit antifungal properties. For instance, compounds structurally similar to the target compound were tested against various fungal strains, including Candida albicans. The findings indicated that modifications at the para position of the phenyl moiety significantly influenced antifungal activity, with certain substituents enhancing efficacy against fungal pathogens .

Case Study: Antifungal Efficacy

In a comparative study, derivatives of thiazole showed varying Minimum Inhibitory Concentrations (MIC) against C. albicans:

CompoundMIC (μg/mL)Reference
Compound 2d1.50
Compound 2e1.23

These results suggest that the presence of electronegative substituents in the phenyl moiety can enhance antifungal activity by improving lipophilicity and facilitating transmembrane diffusion.

The proposed mechanism for the antifungal activity involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes. The compounds interact with the enzyme CYP51, similar to azole antifungals, thereby disrupting ergosterol biosynthesis .

Antimicrobial Activity

Beyond antifungal effects, sulfonamide derivatives have been widely studied for their antibacterial properties. The sulfonamide group is known to inhibit bacterial folic acid synthesis, making these compounds potential candidates for treating bacterial infections.

Research Findings

In vitro studies have shown that compounds with sulfonamide functionalities can effectively inhibit a range of Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that modifications in the side chains can significantly alter antibacterial potency .

ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is crucial for evaluating the therapeutic potential of any compound.

ADME Profile

  • Absorption : The morpholine ring enhances solubility.
  • Distribution : Lipophilicity is critical for effective tissue penetration.
  • Metabolism : Potential metabolic pathways include oxidation and conjugation.
  • Excretion : Primarily renal excretion expected due to molecular weight considerations.

Drug-Likeness

The synthesized compounds have shown favorable drug-likeness characteristics based on Lipinski's Rule of Five, indicating potential for further development as therapeutic agents .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

  • 2-Bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (): Bromine at the ortho position introduces steric hindrance and electron-withdrawing effects. Molecular weight: 485.32 g/mol (vs. 523.08 for the target compound). Bromine may reduce solubility compared to the morpholinyl group .
  • 2-Ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (): Ethoxy group at the benzamide’s ortho position increases lipophilicity (logP ~3.5 predicted). Melting point: 224–225°C, higher than typical morpholine derivatives, suggesting stronger crystal lattice interactions .
  • Molecular weight: 404.42 g/mol, significantly lower due to the absence of the morpholinylsulfonyl group .

Variations in Sulfonamide Groups

  • Retains the morpholinylsulfonyl group, preserving solubility advantages .
  • 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ():

    • Diethylsulfamoyl group is less polar than morpholinylsulfonyl, reducing aqueous solubility.
    • Nitrophenyl-thiazole substitution introduces strong electron-withdrawing effects, possibly affecting binding interactions .

Thiazole Ring Modifications

  • Lacks the morpholinylsulfonyl group, simplifying the structure but reducing polarity .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) IR Spectral Features (cm⁻¹)
Target Compound C₂₀H₂₁N₅O₆S₃ 523.08 Morpholinylsulfonyl, thiazolylsulfonyl N/A νC=S ~1255, νNH ~3300–3400 (predicted)
2-Bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide C₁₆H₁₂BrN₃O₃S₂ 485.32 Bromobenzamide N/A νC=O ~1663–1682
2-Ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide C₁₈H₁₇N₃O₄S₂ 403.48 Ethoxybenzamide 224–225 νC-O ~1240, νNH ~3150–3319
N-[4-(4-tert-Butylphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide C₂₈H₃₀N₄O₄S₂ 550.69 tert-Butylthiazole, morpholinylsulfonyl N/A νC=S ~1247–1255

Spectral Notes:

  • The target compound’s IR spectrum would lack νC=O (absent in triazole derivatives) but show νC=S (~1255 cm⁻¹) and νNH (~3300–3400 cm⁻¹), consistent with thione tautomers .
  • Brominated analogs exhibit strong νC=O bands (~1663–1682 cm⁻¹) due to the unmodified benzamide carbonyl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-morpholinylsulfonyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
4-(4-morpholinylsulfonyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

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